molecular formula C8H16ClNO2 B1601160 (1-Methyl-piperidin-4-yl)-acetic acid hydrochloride CAS No. 67686-06-0

(1-Methyl-piperidin-4-yl)-acetic acid hydrochloride

Cat. No. B1601160
CAS RN: 67686-06-0
M. Wt: 193.67 g/mol
InChI Key: IWTQIIYMXVDTNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Methyl-piperidin-4-yl)-acetic acid hydrochloride, also known as 1-MPAH, is an organic compound with a wide range of uses in scientific research. It is a white crystalline powder that is highly soluble in water and is used as a building block for the synthesis of various compounds. 1-MPAH has been used in various laboratory experiments, including in the synthesis of peptides, nucleosides, and other bioactive molecules, as well as in the study of enzyme activity and protein-ligand interactions.

Scientific Research Applications

Corrosion Inhibition

Mannich bases, including compounds structurally similar to "(1-Methyl-piperidin-4-yl)-acetic acid hydrochloride," have been evaluated as corrosion inhibitors for mild steel in hydrochloric acid solutions. These inhibitors show efficiency that increases with concentration and offer insights into the relationship between molecular structure and inhibition efficiency, supporting their potential in material protection applications (Jeeva et al., 2015).

Molecular Structure Characterization

The molecular and crystal structure of related piperidine compounds has been characterized, offering insights into their chemical behavior and interactions. Such studies are fundamental in understanding the properties and potential applications of piperidine derivatives in various scientific domains (Szafran et al., 2007).

Synthetic Chemistry Applications

Piperidine derivatives are crucial in the synthesis of complex organic molecules. For instance, esters of piperidin-4-yl acetic acids have been converted into substituted pyridines, demonstrating the role of piperidine structures in facilitating the synthesis of heterocyclic compounds, which are vital in pharmaceutical chemistry (Prostakov et al., 1970).

Radiolabeling for PET Studies

Improvements in the synthesis and radiolabeling of piperidine-acetic acid derivatives have been developed for PET (Positron Emission Tomography) studies. These advancements enable the investigation of neurotransmission systems, demonstrating the importance of piperidine compounds in neuroscientific research (Carpinelli et al., 2006).

Anti-Acetylcholinesterase Activity

Piperidine derivatives have been synthesized and evaluated for their anti-acetylcholinesterase activity, which is significant in the development of antidementia agents. These compounds demonstrate the potential therapeutic applications of piperidine structures in treating neurodegenerative diseases (Sugimoto et al., 1990).

properties

IUPAC Name

2-(1-methylpiperidin-4-yl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c1-9-4-2-7(3-5-9)6-8(10)11;/h7H,2-6H2,1H3,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWTQIIYMXVDTNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50497820
Record name (1-Methylpiperidin-4-yl)acetic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50497820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Methyl-piperidin-4-yl)-acetic acid hydrochloride

CAS RN

67686-06-0
Record name 4-Piperidineacetic acid, 1-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67686-06-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 240911
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067686060
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 67686-06-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=240911
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (1-Methylpiperidin-4-yl)acetic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50497820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1-methylpiperidin-4-yl)acetic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-Methyl-piperidin-4-yl)-acetic acid hydrochloride
Reactant of Route 2
(1-Methyl-piperidin-4-yl)-acetic acid hydrochloride
Reactant of Route 3
(1-Methyl-piperidin-4-yl)-acetic acid hydrochloride
Reactant of Route 4
(1-Methyl-piperidin-4-yl)-acetic acid hydrochloride
Reactant of Route 5
(1-Methyl-piperidin-4-yl)-acetic acid hydrochloride
Reactant of Route 6
Reactant of Route 6
(1-Methyl-piperidin-4-yl)-acetic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.